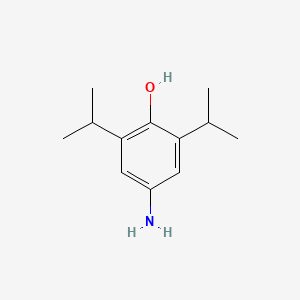

4-Amino-2,6-diisopropylphenol

概要

説明

4-Amino-2,6-diisopropylphenol is an organic compound with the molecular formula C12H19NO It is a derivative of phenol, featuring an amino group (-NH2) and two isopropyl groups (-CH(CH3)2) attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 4-Amino-2,6-diisopropylphenol can be synthesized through several methods, including the nitration of 2,6-diisopropylphenol followed by reduction of the nitro group to an amino group. Another common method involves the direct amination of 2,6-diisopropylphenol using ammonia or an amine source under specific reaction conditions.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction environments to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

化学反応の分析

Esterification Reactions

The phenolic hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. For example:

-

Conditions : Acid catalysis (e.g., H₂SO₄) or base-mediated activation.

-

Applications : Used to synthesize prodrug derivatives with enhanced lipophilicity.

Acid-Base Reactions

The compound exhibits amphoteric behavior:

-

Phenolic -OH (pKa ~10): Deprotonates in basic media to form a phenoxide ion, enhancing nucleophilic reactivity .

-

Amino group (pKa ~4–5): Protonates in acidic conditions, forming -NH₃⁺, enabling salt formation or participation in diazotization.

Nucleophilic Substitution and Alkylation

The amino group acts as a nucleophile in alkylation or acylation reactions:

-

Alkylation :

-

Conditions : Alkyl halides (e.g., methyl iodide) in the presence of bases like NaOH.

-

Steric effects : Ortho isopropyl groups reduce reaction rates at the amino site.

-

-

Acylation :

-

Monitoring : Reaction progress tracked via TLC or HPLC.

-

Phosphorylation Reactions

The phenolic -OH reacts with phosphorylating agents to form phosphate esters:

-

Characterization :

Analytical Methods for Reaction Monitoring

科学的研究の応用

Medicinal Chemistry and Anesthesia

4-Amino-2,6-diisopropylphenol has been studied for its potential as an anesthetic agent. Research indicates that it retains some of the properties of propofol while exhibiting unique effects on neurotransmitter systems.

Pharmacological Properties

- GABA Receptor Modulation : Similar to propofol, this compound interacts with GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. Studies have shown that this compound can potentiate GABA-evoked chloride currents, although it is less effective than propofol in activating these receptors directly .

- Anticonvulsant Effects : In animal models, this compound demonstrated anticonvulsant properties by reducing the incidence of tonic-clonic seizures induced by pentylenetetrazol . This suggests potential applications in treating seizure disorders.

Applications in Regenerative Medicine

Recent studies have explored the use of propofol and its derivatives, including this compound, as immersion anesthetics in regenerative biology models such as the axolotl.

Neurophysiological Studies

- Stable Anesthesia : Propofol has been found to provide stable anesthesia with minimal cardiovascular effects compared to traditional anesthetics like benzocaine and MS-222. This property is particularly advantageous for neurophysiological experiments where maintaining physiological stability is crucial .

- Impact on Limb Regeneration : Research indicates that using propofol does not adversely affect limb regeneration processes in axolotls, making it a suitable choice for studies involving regeneration and recovery processes .

Chemical Synthesis and Derivative Development

The synthesis of this compound has implications beyond medicinal applications. It serves as a precursor for developing various functionalized compounds.

Synthetic Pathways

- Nucleophilic Substitution : The compound can be synthesized via nucleophilic substitution at the 4-position of 2,6-diisopropylphenol. This method allows for further functionalization and the creation of novel derivatives with tailored properties .

- Phosphate Derivatives : Recent studies have explored synthesizing phosphate derivatives from this compound, which could exhibit unique supramolecular properties due to hydrogen bonding interactions .

Case Studies and Findings

作用機序

The mechanism by which 4-Amino-2,6-diisopropylphenol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles, while the isopropyl groups influence the compound's hydrophobicity and steric properties. These interactions can affect biological systems and chemical processes.

類似化合物との比較

4-Amino-2,6-diisopropylphenol is similar to other phenolic compounds, such as 2,6-diisopropylphenol and 4-aminophenol. its unique combination of functional groups gives it distinct properties and potential applications. For example, 2,6-diisopropylphenol is primarily used as an intravenous hypnotic agent, while 4-aminophenol is commonly used in the production of paracetamol.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

4-Amino-2,6-diisopropylphenol, also known as 4-Amino Propofol Hydrochloride, is an organic compound with significant biological activity primarily associated with its interaction with the GABA-A receptor. This article delves into the compound's mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Structure : The compound features an amino group (-NH) and two isopropyl groups (-CH(CH)) attached to a phenolic ring, contributing to its unique chemical reactivity and biological properties.

The primary mode of action for this compound involves:

- Target : GABA-A Receptor

- Action Type : Positive modulation of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) .

- Biochemical Pathways : It influences multiple signaling pathways including hypoxia, NF-kB, MAPK, SLUG, and Nrf2 pathways .

Sedative and Anesthetic Properties

This compound has been shown to induce rapid hypnosis upon intravenous administration, typically within 40 seconds. This effect is similar to that of propofol but with distinct pharmacokinetic properties .

Anticonvulsant Activity

In animal models, the compound demonstrated significant anticonvulsant effects:

- It reduced the incidence of tonic-clonic seizures induced by pentylenetetrazol in rats in a dose-dependent manner .

- Behavioral studies indicated that while propofol induced sedation and ataxia, this compound did not produce these effects, suggesting a different safety profile .

Comparative Studies

Research comparing this compound to propofol revealed:

- While both compounds activate GABA-A receptors, this compound showed lower efficacy in direct activation compared to propofol .

- The compound's ability to modulate GABA currents was consistent across various receptor subtypes tested .

Cellular Effects

Studies have indicated that this compound can significantly alter cellular processes:

- It modulates neurotransmitter release in the hippocampus, impacting cognitive functions and potentially offering therapeutic avenues for neurological disorders .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Sedative Effects | Rapid induction of hypnosis; comparable to propofol but with a different safety profile. |

| Anticonvulsant | Dose-dependent reduction in seizure incidence in animal models. |

| Modulation of GABA | Positive modulation of GABA-A receptor activity; enhances inhibitory neurotransmission. |

| Cellular Impact | Alters neurotransmitter release dynamics; potential implications for treating neurological issues. |

特性

IUPAC Name |

4-amino-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYNNJHEBQIVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。